![molecular formula C13H19NO2S B1272793 Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 40106-16-9](/img/structure/B1272793.png)

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

説明

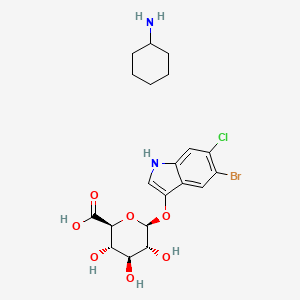

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophenes, which are characterized by a sulfur-containing ring structure. This particular compound is not directly mentioned in the provided papers, but related compounds with similar structures and properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

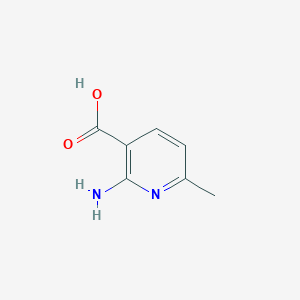

The synthesis of related thiophene derivatives often involves multi-step reactions starting from simple precursors. For instance, ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates were synthesized from 2-amino-4,5-dihydro-3-thiophenecarbonitriles using ethyl acetoacetate in the presence of titanium(IV) chloride . Similarly, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid . These methods suggest that the synthesis of the compound might also involve a multi-step reaction with careful selection of starting materials and reagents.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined to crystallize in the orthorhombic space group with specific unit-cell parameters . Similarly, the molecular geometry of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene was investigated, revealing intra-molecular hydrogen bonding and weak interactions contributing to the stability of the crystal packing . These findings suggest that the compound may also exhibit specific geometric and crystallographic characteristics that can be studied using similar methods.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to form a wide range of products. For instance, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was treated with carbon disulfide and halo compounds to yield bisthiazole and bisthiolane derivatives . Additionally, the compound was subjected to reactions with different reagents to produce bispyrido- and bispyrrolothieno[2,3-b]thiophenes, and bisarylideneaminothieno[2,3-b]thiophenes . These examples demonstrate the reactivity of thiophene derivatives and the potential for the compound to undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are characterized using various analytical techniques. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction . Another study on a thiophene derivative involved characterization by NMR, FTIR, and elemental analysis . These studies indicate that a comprehensive analysis of the physical and chemical properties of the compound would likely involve a combination of these techniques to fully understand its characteristics.

科学的研究の応用

Synthesis and Characterization

Synthesis Process : The compound is synthesized by reacting Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents under specific conditions. For example, one study demonstrated its synthesis via the reaction with "(E)-5-((4-ethylphenyl)diazenyl)-2-hydroxybenzaldehyde" (Menati, Mir, & Notash, 2020).

Characterization Techniques : Various analytical methods like IR and HNMR spectroscopy, elemental analysis, and X-ray diffraction have been employed to characterize the synthesized compound (Menati, Mir, & Notash, 2020).

Applications in Dye and Pigment Industry

Disperse Dyes : This compound has been utilized in synthesizing azo dyes, which are applied to polyester fibers, demonstrating good coloration and fastness properties (Sabnis & Rangnekar, 1989).

Spectral Properties : The spectral properties of these dyes, synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, are significant for their application in the dye industry (Sabnis & Rangnekar, 1989).

Biological and Pharmaceutical Applications

Antimicrobial Activity : Compounds synthesized from this chemical have shown promising antimicrobial properties. For example, derivatives like thieno[2,3-d]-pyrimidine and thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine exhibited significant antimicrobial activity (Hemdan & Abd El-Mawgoude, 2015).

Synthesis of Bioactive Compounds : It has been used as a starting material in synthesizing various bioactive compounds like spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno derivatives, which demonstrated antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).

Chemical Research and Development

Catalysis and Reactions : This compound serves as a precursor in various chemical reactions and catalysis, leading to the development of novel heterocyclic systems, which are crucial in medicinal chemistry and material science (Aly & Behalo, 2010).

Development of Anesthetic and Antiarrhythmic Agents : It has been used in synthesizing analogues of carticaine, a local anesthetic, showing comparable activity to standard drugs (Al-Obaid, El-Subbagh, Al‐Shabanah, & Mahran, 1998).

特性

IUPAC Name |

ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-2-16-13(15)11-9-7-5-3-4-6-8-10(9)17-12(11)14/h2-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSABKNXVRORVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387351 | |

| Record name | ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

CAS RN |

40106-16-9 | |

| Record name | ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)